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Cat. No.: B147063 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Caspase-5 is a key inflammatory caspase that plays a critical role in the innate

immune response.[1] As a member of the non-canonical inflammasome pathway, it acts as a

direct intracellular sensor for lipopolysaccharide (LPS), a component of Gram-negative

bacteria.[1][2][3][4] Upon binding to LPS, pro-caspase-5 undergoes oligomerization and auto-

activation, leading to the cleavage of its primary substrate, Gasdermin D (GSDMD).[2][3][4]

This cleavage event initiates pyroptosis, a pro-inflammatory form of programmed cell death,

and facilitates the release of inflammatory cytokines.[2][5] Given its central role in inflammation,

quantifying caspase-5 activity is crucial for research in immunology, infectious diseases, and

drug development.

This application note provides a detailed protocol for measuring caspase-5 activity in cell

lysates using the fluorogenic substrate Acetyl-Trp-Glu-His-Asp-7-Amino-4-

trifluoromethylcoumarin (Ac-WEHD-AFC). The assay relies on the principle that active

caspase-5 specifically recognizes and cleaves the WEHD peptide sequence, releasing the

fluorescent AFC moiety. The resulting fluorescence, measured at Ex/Em = 400/505 nm, is

directly proportional to the caspase-5 activity in the sample.[6][7]

Caspase-5 Signaling Pathway
The activation of caspase-5 is a central event in the non-canonical inflammasome pathway,

which is triggered by cytosolic LPS from Gram-negative bacteria. This pathway is distinct from

the canonical inflammasome pathways that rely on sensor proteins like NLRP3. Intracellular
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LPS directly binds to the Caspase Activation and Recruitment Domain (CARD) of pro-caspase-

5, inducing its oligomerization and subsequent auto-proteolytic activation.[1][3][4] The active

caspase-5 then cleaves GSDMD, unleashing its N-terminal domain to form pores in the plasma

membrane, leading to cell lysis (pyroptosis) and the release of mature inflammatory cytokines.

[2][4][5]
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Caption: Caspase-5 non-canonical inflammasome signaling pathway.
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Key Experimental Considerations
Substrate Specificity: The Ac-WEHD-AFC substrate is not exclusively specific to caspase-5.

It is also efficiently cleaved by other inflammatory caspases, notably caspase-1 and

caspase-4.[8][9] Therefore, it is highly recommended to use additional methods to confirm

the specific contribution of caspase-5 to the measured activity. This can include using

specific caspase inhibitors (e.g., Z-WEHD-FMK), performing assays on caspase-5

knockout/knockdown cell lines, or correlating activity data with western blot analysis of

cleaved caspase-5.[10]

Controls: The inclusion of proper controls is critical for accurate data interpretation.

Negative Control: Lysate from unstimulated or untreated cells should be included to

determine the basal level of caspase activity.

Blank Control: A reaction containing all components except the cell lysate should be run to

measure the background fluorescence of the substrate and buffer.

Positive Control: Lysate from cells treated with a known caspase-5 activator (e.g.,

electroporated LPS) or purified active caspase-5 can be used to ensure the assay is

working correctly.

Linear Range: To ensure the validity of the results, the assay should be performed within the

linear range of both the instrument and the reaction kinetics. It may be necessary to optimize

protein concentration and incubation time.[11] A time-course experiment is recommended to

determine the point of peak activity for the specific experimental conditions.

Experimental Protocol
This protocol provides a method for quantifying caspase-5 activity in cell lysates from

approximately 1-5 million cells per sample.

A. Materials and Reagents

Ac-WEHD-AFC Substrate (1 mM stock solution in DMSO)
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Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT,

10% sucrose)

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20%

sucrose, 20 mM DTT)

Phosphate-Buffered Saline (PBS), ice-cold

BCA Protein Assay Kit or equivalent

Sterile, nuclease-free water

Black, flat-bottom 96-well microplate

Purified active caspase-5 (optional, for positive control)

Caspase-5 inhibitor Z-WEHD-FMK (optional, for specificity control)

B. Equipment

Fluorometric microplate reader with filters for Ex/Em = 400/505 nm

Microcentrifuge, refrigerated (4°C)

Incubator (37°C)

Standard laboratory equipment (pipettes, tubes, etc.)

C. Reagent Preparation

1X Assay Buffer: Dilute the 2X Reaction Buffer 1:1 with sterile, nuclease-free water. Prepare

fresh before use.

Cell Lysis Buffer: Store at 4°C. Add DTT to a final concentration of 1 mM just before use.

Substrate Working Solution: The final concentration of Ac-WEHD-AFC in the assay should

be 50 µM.[12] Prepare dilutions as needed based on the assay setup. Store stock solutions

at -20°C, protected from light.[7][8]
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D. Cell Lysate Preparation

Induction: Treat cells with the desired stimulus to induce caspase-5 activation. Include an

untreated cell population as a negative control.

Harvesting:

Suspension Cells: Pellet 1-5 x 10⁶ cells by centrifugation at 400 x g for 5 minutes at 4°C.

[8]

Adherent Cells: Scrape cells in cold PBS and pellet by centrifugation.

Washing: Wash the cell pellet once with ice-cold PBS to remove any residual media.

Lysis: Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[12]

Incubation: Incubate the lysate on ice for 10-15 minutes.[12]

Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular

debris.

Collection: Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled

microcentrifuge tube. Keep on ice.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay or similar method.[11] This is crucial for normalizing the caspase activity.

E. Assay Procedure

Normalization: Dilute the cell lysates with chilled Cell Lysis Buffer to a final concentration of

1-4 µg/µL. The recommended amount of protein per well is between 50-200 µg.[10][12]

Plate Setup: Add the following to the wells of a black 96-well microplate:

Sample Wells: 50 µL of cell lysate (containing 50-200 µg of protein).

Negative Control Wells: 50 µL of lysate from untreated cells.
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Blank Wells (Substrate Background): 50 µL of Cell Lysis Buffer.

Reaction Initiation: Prepare a master mix of 2X Reaction Buffer and Ac-WEHD-AFC
substrate. For each reaction, you will need 50 µL of 2X Reaction Buffer and 5 µL of 1 mM

Ac-WEHD-AFC substrate.

Add Reaction Mix: Add 55 µL of the master mix to each well (samples and controls). The

final volume in each well will be approximately 105 µL, with a final substrate concentration of

~50 µM.

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12] Incubation time

may need optimization.

Measurement: Read the fluorescence in a microplate reader at an excitation wavelength of

400 nm and an emission wavelength of 505 nm.[6][7][12]

Data Presentation and Analysis
Summarize key experimental parameters in a table for clarity and reproducibility.

Table 1: Quantitative Assay Parameters

Parameter Recommended Value

Excitation Wavelength 400 nm[6][7][12]

Emission Wavelength 505 nm[6][7][12]

Cell Lysate Protein 50 - 200 µ g/well [10][12]

Ac-WEHD-AFC Final Conc. 50 µM[12]

Incubation Temperature 37°C[11][12]

Incubation Time 1 - 2 hours[12]

Data Analysis

Subtract Background: Subtract the average fluorescence value from the blank wells from all

other readings.
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Calculate Fold-Increase: The activity can be expressed as the fold-increase in fluorescence

compared to the negative control.

Fold-Increase = (RFU of Treated Sample - RFU of Blank) / (RFU of Untreated Control -

RFU of Blank)

Quantification (Optional): To quantify the absolute activity, create a standard curve using

known concentrations of free AFC. The caspase activity can then be expressed as pmol of

AFC released per minute per mg of protein.

Experimental Workflow
The entire experimental process, from cell preparation to data analysis, can be visualized as a

streamlined workflow.
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Caption: Experimental workflow for caspase-5 activity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b147063?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

